![molecular formula C14H25NO2Si B11715988 N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine CAS No. 1268810-15-6](/img/structure/B11715988.png)
N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-1-[(trimetilsilil)etinil]ciclobutanamina es un compuesto con la fórmula molecular C14H25NO2Si y un peso molecular de 267,44 g/mol. Este compuesto es un químico de investigación útil y se utiliza a menudo en diversas aplicaciones sintéticas.
Métodos De Preparación
La síntesis de N-Boc-1-[(trimetilsilil)etinil]ciclobutanamina generalmente implica la protección de aminas propargílicas o etinílicas con un grupo Boc (terc-butoxicarbonilo). Las condiciones de reacción a menudo incluyen el uso de catalizadores de metales de transición para facilitar el proceso de ciclización intramolecular . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
N-Boc-1-[(trimetilsilil)etinil]ciclobutanamina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan con otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de metales de transición, agentes oxidantes y agentes reductores. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
N-Boc-1-[(trimetilsilil)etinil]ciclobutanamina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica y en la preparación de varios compuestos heterocíclicos.
Biología: El compuesto se puede utilizar en el estudio de procesos biológicos y el desarrollo de nuevos productos farmacéuticos.
Industria: El compuesto se utiliza en la producción de varios productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción de N-Boc-1-[(trimetilsilil)etinil]ciclobutanamina implica su interacción con objetivos moleculares y vías específicas. Los efectos del compuesto están mediados por su capacidad de sufrir diversas reacciones químicas, que pueden conducir a la formación de moléculas bioactivas. Los objetivos moleculares y las vías exactas involucrados dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
N-Boc-1-[(trimetilsilil)etinil]ciclobutanamina se puede comparar con otros compuestos similares, como:
- Aminas propargílicas protegidas con N-Boc
- Aminas etinílicas protegidas con N-Boc
Estos compuestos comparten características estructurales y rutas sintéticas similares, pero pueden diferir en sus aplicaciones y reactividad específicas. N-Boc-1-[(trimetilsilil)etinil]ciclobutanamina es único debido a su combinación específica de grupos funcionales y su versatilidad en diversas reacciones químicas .
Propiedades
Número CAS |
1268810-15-6 |
|---|---|
Fórmula molecular |
C14H25NO2Si |
Peso molecular |
267.44 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-trimethylsilylethynyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H25NO2Si/c1-13(2,3)17-12(16)15-14(8-7-9-14)10-11-18(4,5)6/h7-9H2,1-6H3,(H,15,16) |
Clave InChI |
NRDRDGQHYOUOAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCC1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B11715909.png)
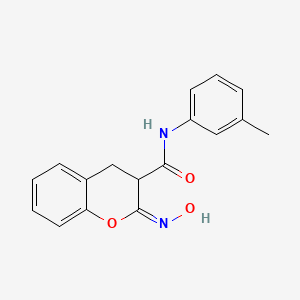
![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)
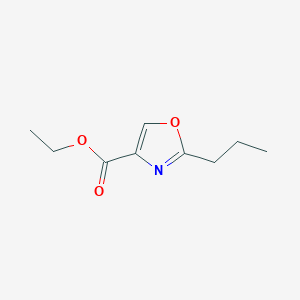
![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
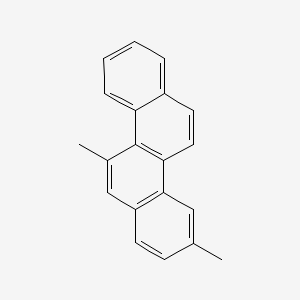

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)
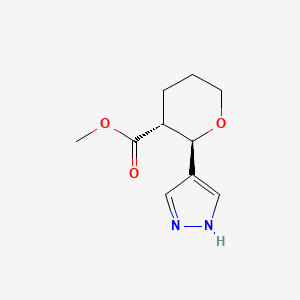
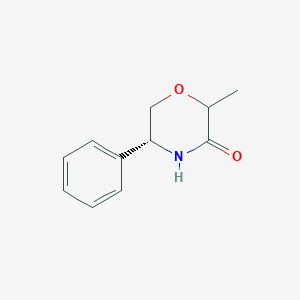
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)

![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)
